molecular formula C12H17NO B1366445 4-(3-Methoxyphenyl)piperidine CAS No. 99329-55-2

4-(3-Methoxyphenyl)piperidine

Cat. No.: B1366445
CAS No.: 99329-55-2
M. Wt: 191.27 g/mol
InChI Key: NONQCMNVMIGQEE-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)piperidine is an organic compound that features a piperidine ring substituted with a 3-methoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its structural similarity to various bioactive molecules. The presence of the piperidine ring, a six-membered heterocycle containing one nitrogen atom, makes it a versatile scaffold in drug design and synthesis.

Biochemical Analysis

Biochemical Properties

4-(3-Methoxyphenyl)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes leads to the formation of metabolites through processes such as hydroxylation and demethylation . Additionally, this compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are crucial for the breakdown of acetylcholine and butyrylcholine, respectively .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce cell cycle arrest and promote apoptosis in certain cancer cell lines . The compound also modulates the activity of reactive oxygen species (ROS) and antioxidant enzymes, thereby impacting cellular redox homeostasis . These effects on cellular processes highlight the potential therapeutic applications of this compound in cancer treatment and other diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For example, its interaction with acetylcholinesterase involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . Additionally, this compound can modulate gene expression by influencing transcription factors and signaling pathways . These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze reactions such as hydroxylation and demethylation . The metabolites formed through these reactions can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, depending on its physicochemical properties . Transporters such as P-glycoprotein may play a role in the efflux of this compound from cells, affecting its intracellular concentration and distribution . These factors are important for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)piperidine typically involves the reaction of 3-methoxybenzaldehyde with piperidine under acidic or basic conditions. One common method includes the reductive amination of 3-methoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methoxyphenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-(4-Methoxyphenyl)piperidine
  • 3-(3-Methoxyphenyl)piperidine
  • 4-(3-Hydroxyphenyl)piperidine

Comparison: 4-(3-Methoxyphenyl)piperidine is unique due to the specific positioning of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .

Properties

IUPAC Name

4-(3-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10/h2-4,9-10,13H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONQCMNVMIGQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443699
Record name 4-(3-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99329-55-2
Record name 4-(3-Methoxyphenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99329-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-methoxyphenyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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